molecular formula C22H28N2O2 B5263078 [4-(2-ETHOXYPHENYL)PIPERAZINO](MESITYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](MESITYL)METHANONE

Cat. No.: B5263078
M. Wt: 352.5 g/mol
InChI Key: UWCVCGMIWSQXGH-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)piperazinomethanone: is an organic compound with the molecular formula C22H28N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethoxyphenyl)piperazinomethanone typically involves the reaction of 2-ethoxyaniline with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol , and a catalyst, such as palladium on carbon . The reaction mixture is heated to a specific temperature, usually around 80-100°C , and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-ethoxyphenyl)piperazinomethanone may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-(2-ethoxyphenyl)piperazinomethanone can undergo oxidation reactions in the presence of oxidizing agents such as or . These reactions typically result in the formation of or .

    Reduction: The compound can be reduced using reducing agents like or , leading to the formation of or .

    Substitution: 4-(2-ethoxyphenyl)piperazinomethanone can participate in substitution reactions, where functional groups such as or are introduced into the molecule. Common reagents for these reactions include and .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Chemistry: 4-(2-ethoxyphenyl)piperazinomethanone is used as a building block in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the development of probes and assays to investigate cellular processes and molecular mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, 4-(2-ethoxyphenyl)piperazinomethanone is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets, such as receptors or enzymes . The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 4-(2-Methoxyphenyl)piperazinomethanone
  • 4-(2-Chlorophenyl)piperazinomethanone
  • 4-(2-Methylphenyl)piperazinomethanone

Comparison: Compared to its analogs, 4-(2-ethoxyphenyl)piperazinomethanone exhibits unique properties due to the presence of the ethoxy group . This functional group can influence the compound’s solubility , reactivity , and biological activity . For instance, the ethoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy as a therapeutic agent. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in chemical reactions, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-5-26-20-9-7-6-8-19(20)23-10-12-24(13-11-23)22(25)21-17(3)14-16(2)15-18(21)4/h6-9,14-15H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCVCGMIWSQXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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